

A-Desulfated Cholecystokinin Octapeptide Receptor Binding Affinity: A Technical Guide

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Compound of Interest

Compound Name: *Cholecystokinin Octapeptide, desulfated TFA*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of a-desulfated cholecystokinin octapeptide (CCK-8). The document details the quantitative binding data, experimental protocols for affinity determination, and the associated signaling pathways, offering a critical resource for researchers in pharmacology and drug development.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety. It exerts its effects through two G protein-coupled receptors: CCK1 and CCK2. The most biologically active form of CCK is the sulfated octapeptide (sCCK-8). However, the a-desulfated form of CCK-8 (nsCCK-8) also occurs and exhibits a distinct receptor binding profile, making it a valuable tool for differentiating between CCK receptor subtypes. This guide focuses on the binding characteristics of nsCCK-8, providing a detailed analysis for scientific and research applications.

Quantitative Binding Data

The binding affinity of α -desulfated CCK-8 for CCK1 and CCK2 receptors has been determined through various radioligand binding studies. The data consistently demonstrates that the absence of the sulfate group on the tyrosine residue dramatically reduces the affinity for the CCK1 receptor, while largely maintaining a high affinity for the CCK2 receptor. This differential affinity is a key characteristic used in pharmacological studies.

Ligand	Receptor Subtype	Binding Affinity (K _i)	Binding Affinity (IC ₅₀)
α -desulfated CCK-8	Human CCK1	~800 nM	>1000 nM
Human CCK2		~125 nM	10 nM
Sulfated CCK-8	Human CCK1	~0.8 nM	8 nM
Human CCK2		~1.5 nM	3 nM

Table 1: Comparative Binding Affinities of α -desulfated and Sulfated CCK-8. This table summarizes the approximate binding affinities (K_i and IC₅₀ values) of α -desulfated and sulfated CCK-8 for human CCK1 and CCK2 receptors. The data is compiled from multiple radioligand binding studies.

Experimental Protocols

The determination of binding affinity for α -desulfated CCK-8 is primarily achieved through competitive radioligand binding assays. Below are detailed methodologies for the key experiments involved.

Membrane Preparation from Cells Expressing CCK Receptors

A crucial first step in in vitro binding assays is the preparation of cell membranes enriched with the receptor of interest.

Materials:

- Cells stably expressing human CCK1 or CCK2 receptors (e.g., CHO, HEK293 cells)
- Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
- Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose
- Phosphate-Buffered Saline (PBS)
- Dounce homogenizer or sonicator
- High-speed centrifuge

Procedure:

- Harvest cultured cells and wash twice with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Homogenize the cells on ice using a Dounce homogenizer (20-30 strokes) or sonication.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
- Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
- Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
- Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
- Store the membrane aliquots at -80°C until use.

Competitive Radioligand Binding Assay

This assay determines the affinity of α -desulfated CCK-8 by measuring its ability to compete with a radiolabeled ligand for binding to the CCK receptors.

Materials:

- Prepared cell membranes expressing CCK1 or CCK2 receptors
- Radioligand: Typically [¹²⁵I]CCK-8 (sulfated)
- Unlabeled competitor: a-desulfated CCK-8
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
- 96-well microplates
- Glass fiber filters
- Filtration apparatus
- Scintillation counter and scintillation fluid

Procedure:

- In a 96-well microplate, add the following in order:
 - Assay Buffer
 - A range of concentrations of unlabeled a-desulfated CCK-8.
 - A fixed concentration of [¹²⁵I]CCK-8 (typically at or below its K_d value).
 - The prepared cell membranes (typically 20-50 µg of protein per well).
- Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Assay Buffer using a filtration apparatus. This separates the bound from the free radioligand.
- Wash the filters rapidly with ice-cold Assay Buffer to remove any non-specifically bound radioligand.

- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of unlabeled sulfated CCK-8 (e.g., 1 μ M).
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The IC50 value (the concentration of α -desulfated CCK-8 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The K_i value can then be calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

G Protein Coupling Assay ([³⁵S]GTP γ S Binding Assay)

This functional assay measures the activation of G proteins upon ligand binding to the receptor.

Materials:

- Prepared cell membranes expressing CCK receptors
- [³⁵S]GTP γ S
- Unlabeled GTP γ S
- GDP
- Agonist: α -desulfated CCK-8
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4
- 96-well microplates
- Glass fiber filters
- Filtration apparatus
- Scintillation counter and scintillation fluid

Procedure:

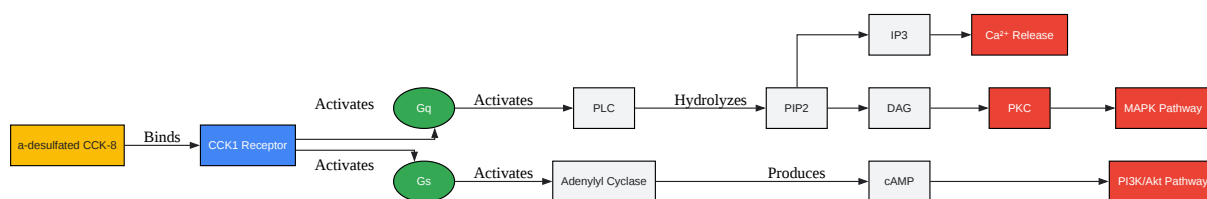
- Pre-incubate the cell membranes with GDP (typically 10-30 μM) on ice for 15-30 minutes to ensure G proteins are in their inactive, GDP-bound state.
- In a 96-well microplate, add the following in order:
 - Assay Buffer
 - Varying concentrations of α -desulfated CCK-8.
 - The pre-incubated cell membranes.
 - [^{35}S]GTP γ S (typically 0.1-0.5 nM).
- Incubate the plate at 30°C for 30-60 minutes.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Measure the filter-bound radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of unlabeled GTP γ S (e.g., 10 μM).
- The data is analyzed to determine the EC₅₀ (potency) and E_{max} (efficacy) of α -desulfated CCK-8 in stimulating [^{35}S]GTP γ S binding.

Signaling Pathways

Upon ligand binding, CCK receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. While both CCK1 and CCK2 receptors primarily couple to Gq/11 proteins, they can also engage other G proteins, leading to a complex network of downstream events.^{[1][2]}

CCK1 Receptor Signaling

The CCK1 receptor is known to couple to both Gq and Gs proteins.[1] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] Gs coupling, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Both pathways can converge on the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.[1]

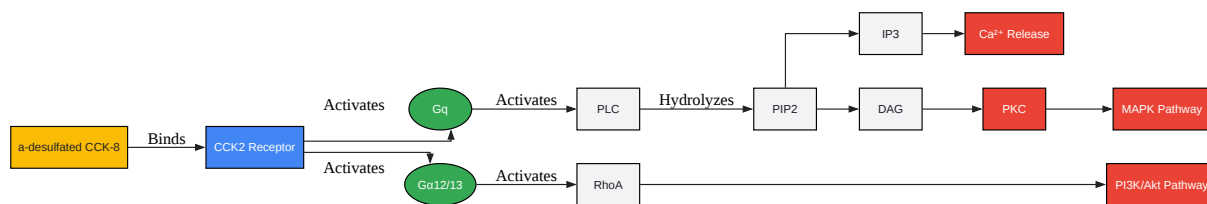


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CCK1 Receptor Signaling Pathway.

CCK2 Receptor Signaling

The CCK2 receptor primarily couples to Gq/11 proteins, initiating the same PLC-mediated cascade as the CCK1 receptor.[1][2] Additionally, CCK2 receptor activation has been shown to involve Gα12/13, leading to the activation of RhoA and subsequent downstream effects.[1] Similar to the CCK1 receptor, the CCK2 receptor can also activate the MAPK and PI3K/Akt signaling pathways.[1][2]

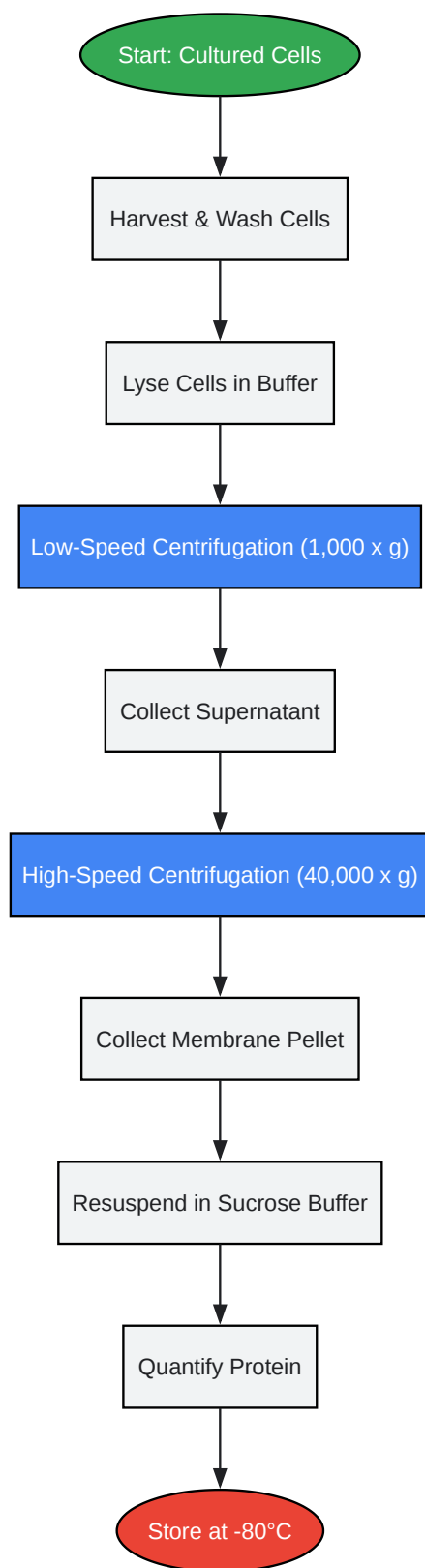


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CCK2 Receptor Signaling Pathway.

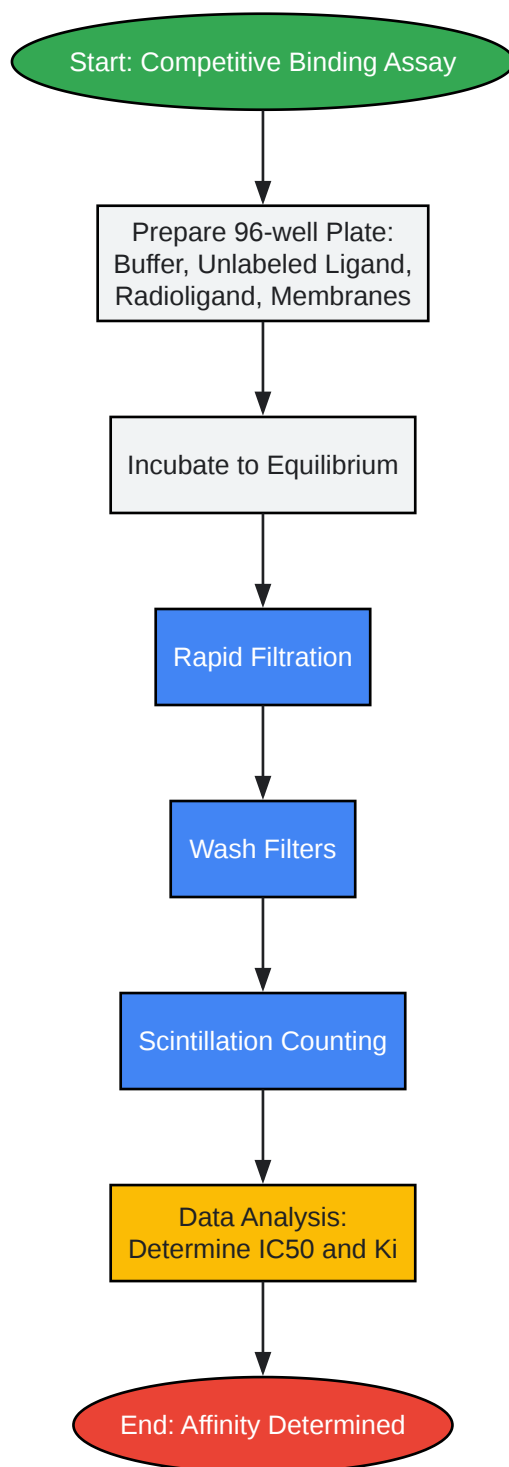
Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the key experimental protocols described above.



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Membrane Preparation Workflow.



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Competitive Radioligand Binding Assay Workflow.

Conclusion

The a-desulfated cholecystokinin octapeptide is a critical pharmacological tool for the study of CCK receptors due to its pronounced selectivity for the CCK2 receptor over the CCK1 receptor. This technical guide has provided a detailed overview of its binding affinity, the experimental protocols used to determine these properties, and the downstream signaling pathways that are activated. The provided data and methodologies are intended to support researchers and drug development professionals in their efforts to understand the complex roles of the CCK system in health and disease and to facilitate the development of novel therapeutics targeting these receptors.

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References

- [1. Schematic depiction of the signalling pathways stimulated by cholecystokinin \(CCK\) activation of the CCK1 receptor \[pfocr.wikipathways.org\]](#)
- [2. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes \[frontiersin.org\]](#)
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